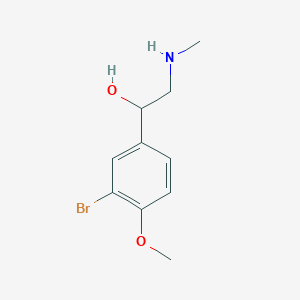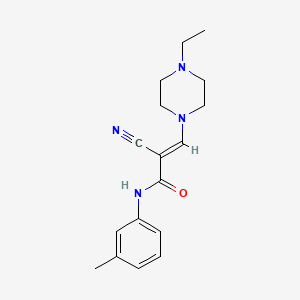
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-imidazole: Lacks the piperidine ring but shares the imidazole moiety.
Piperidine: Lacks the imidazole ring but shares the piperidine moiety.
3-((1-Methyl-1H-imidazol-2-yl)methyl)piperidine: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is unique due to the presence of both the imidazole and piperidine rings, which can confer distinct chemical and biological properties. The ethyl group on the imidazole ring can also influence the compound’s reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
3-[(1-ethylimidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-2-14-7-6-13-11(14)8-10-4-3-5-12-9-10/h6-7,10,12H,2-5,8-9H2,1H3 |
Clé InChI |
UFLOIRXQXDYHHX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)



![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)


